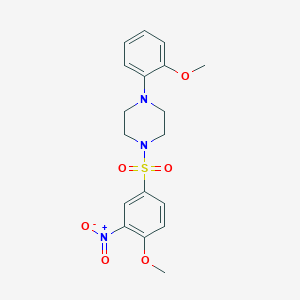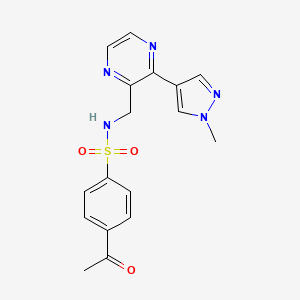
5-((3-(Dimethylamino)propyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, which are structurally related to the compound of interest, involves the introduction of substituents like phthalimidoethyl or phthalimidopropyl at the oxazole ring's position 2. For instance, the reaction of 5-(morpholin-4-yl)-2-(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate results in the formation of various derivatives, showcasing the compound's synthetic versatility and the potential for generating diverse molecular structures through nucleophilic substitution reactions (Chumachenko et al., 2014).
Molecular Structure Analysis
The molecular structure of related oxazole derivatives reveals insights into the compound's configuration and geometry. Studies employing techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy, alongside mass spectral analysis and DFT calculations, provide a comprehensive understanding of the molecular geometry, electronic properties, and reactive sites, illustrating the compound's complex structural attributes and its potential for diverse chemical interactions (Fatma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound and its derivatives have been explored through various reactions, including nucleophilic substitution and cyclization. For instance, reactions with secondary amines or morpholine can lead to nucleophilic replacement or the formation of new derivatives through the cleavage of the oxazole ring, highlighting the compound's reactive nature and the influence of its structural components on its chemical behavior (Shablykin et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Alkylamino-1,3-oxazole-4-carbonitriles, containing a phthalimidopropyl substituent similar to the one in the target compound, were synthesized and studied for their chemical properties and reactions. These compounds undergo specific reactions when treated with different reagents, leading to the formation of new chemical structures. For instance, the reaction with hydrazine hydrate leads to the formation of recyclization products with distinct chemical structures. This kind of research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, such as materials science, pharmaceuticals, and chemical synthesis (Chumachenko et al., 2014).
Reactivity with Nitrogen-Containing Bases
Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles, which are structurally related to the target compound, has shown that these compounds react differently with nitrogen bases. This variability in reactivity is essential for designing synthetic pathways and understanding the mechanisms of chemical reactions involving such complex molecules. The study of these reactions contributes to the broader field of heterocyclic chemistry and its applications in drug development and other areas (Shablykin et al., 2008).
Propriétés
IUPAC Name |
5-[3-(dimethylamino)propylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-23(2)9-3-8-21-19-17(14-20)22-18(28-19)15-4-6-16(7-5-15)29(25,26)24-10-12-27-13-11-24/h4-7,21H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNZEIQKUQHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(Dimethylamino)propyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)
![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)


![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
